molecular formula C7H10O2 B13176091 3-(Prop-2-EN-1-YL)oxetane-3-carbaldehyde

3-(Prop-2-EN-1-YL)oxetane-3-carbaldehyde

Cat. No.: B13176091
M. Wt: 126.15 g/mol
InChI Key: PYZZJOXROJFBHX-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde is an organic compound with the molecular formula C7H10O2 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a prop-2-en-1-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of an epoxide intermediate can lead to the formation of the oxetane ring. This reaction typically requires the presence of a strong base and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The oxetane ring can undergo ring-opening reactions, which may further influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde is unique due to the presence of both an oxetane ring and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-prop-2-enyloxetane-3-carbaldehyde

InChI

InChI=1S/C7H10O2/c1-2-3-7(4-8)5-9-6-7/h2,4H,1,3,5-6H2

InChI Key

PYZZJOXROJFBHX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(COC1)C=O

Origin of Product

United States

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